3-(2-Nitrophenyl)propan-1-ol

Descripción general

Descripción

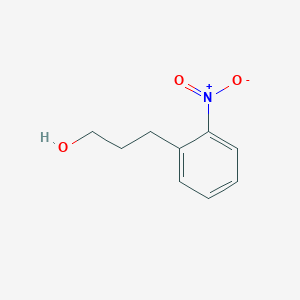

3-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)propan-1-ol typically involves the nitration of a suitable precursor, followed by reduction and subsequent functional group transformations. One common method involves the nitration of 2-nitrobenzaldehyde, followed by reduction to 2-nitrobenzyl alcohol. This intermediate is then subjected to a Grignard reaction with an appropriate alkyl halide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Nitrophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: Formation of 3-(2-nitrophenyl)propanal.

Reduction: Formation of 3-(2-aminophenyl)propan-1-ol.

Substitution: Formation of 3-(2-nitrophenyl)propyl chloride or bromide.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Photolabile Protecting Group:

3-(2-Nitrophenyl)propan-1-ol is utilized as a photolabile protecting group in solid-phase peptide synthesis (SPPS). This application allows for the controlled release of peptides when exposed to UV light, facilitating the synthesis of complex peptide sequences without premature release of the active components.

Synthesis of Prodrugs:

The compound has been explored for its role in the development of hypoxia-activated prodrugs. Research indicates that this compound can be conjugated with established anticancer agents like paclitaxel and camptothecin to create prodrugs that are selectively activated in hypoxic tumor environments. This selectivity enhances the therapeutic efficacy while minimizing systemic toxicity .

Biological Applications

Enzyme Mechanism Studies:

In biological research, this compound serves as a model compound for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules allows researchers to investigate the dynamics of enzyme-substrate interactions and the effects of structural modifications on biological activity.

Antitumor Activity:

Studies have demonstrated that prodrugs derived from this compound exhibit increased cytotoxicity under hypoxic conditions, making them promising candidates for targeted cancer therapies. The compound's activation through nitroreductase in hypoxic tumors highlights its potential as an effective treatment strategy against certain cancer types .

Industrial Applications

Synthesis of Fine Chemicals:

In industrial settings, this compound is used as an intermediate in the synthesis of fine chemicals. Its unique chemical properties facilitate various chemical transformations, making it a versatile building block in organic synthesis.

Data Table: Comparison of Prodrugs Derived from this compound

| Prodrug Name | Active Drug | Selectivity Ratio | Stability (pH 7.4) | Activation Mechanism |

|---|---|---|---|---|

| 2C-PTX | Paclitaxel | 3.11 | High | Nitroreductase |

| 3C-SN38 | Camptothecin | 2.03 | Moderate | Nitroreductase |

Case Studies

Study on Hypoxia-Activated Prodrugs:

Ono et al. investigated the synthesis and biological evaluation of prodrugs based on this compound. Their findings revealed that these prodrugs demonstrated considerable stability in various pH buffers and were rapidly reduced by nitroreductase under hypoxic conditions, leading to enhanced cytotoxicity in cancer cell lines. This study emphasizes the potential of using this compound derivatives in developing targeted cancer therapies .

Enzyme Interaction Studies:

Research focusing on enzyme interactions has shown that compounds like this compound can influence biochemical pathways through their structural features. The presence of both amino and nitro groups allows for specific interactions with cellular targets, which is crucial for understanding their pharmacological potential.

Mecanismo De Acción

The mechanism of action of 3-(2-Nitrophenyl)propan-1-ol depends on its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Nitrophenyl)propan-1-ol

- 3-(2-Aminophenyl)propan-1-ol

- 3-(2-Chlorophenyl)propan-1-ol

Uniqueness

3-(2-Nitrophenyl)propan-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and analogs.

Actividad Biológica

3-(2-Nitrophenyl)propan-1-ol, a compound characterized by its nitrophenyl group, has garnered attention in various fields of research, particularly in pharmacology and organic synthesis. This article explores its biological activity, focusing on its cytotoxic effects, potential therapeutic applications, and mechanisms of action.

This compound is a versatile compound that serves as an important intermediate in the synthesis of pharmaceuticals and other chemical products. Its structure includes a propanol backbone with a nitrophenyl substituent, which is crucial for its biological interactions and activities.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the compound's efficacy against human lung cancer cells (H460) and colon cancer cells (HT29), it was found to have enhanced toxicity under hypoxic conditions. The mechanism involves the activation of prodrugs via enzymatic reduction by nitroreductase, which is more prevalent in hypoxic tumor environments .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| H460 | 10 | 2.03 |

| HT29 | 15 | 1.75 |

These results indicate that the compound is particularly effective in targeting cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to undergo bioreductive activation. In hypoxic conditions, the nitro group can be reduced to an amino group, leading to the release of active drug species that exert cytotoxic effects on cancer cells. This selective activation mechanism enhances the therapeutic index of the compound .

Case Studies

A notable case study involved the synthesis of prodrugs based on this compound. These prodrugs were designed to be activated under hypoxic conditions, which are common in solid tumors. The study reported that the prodrugs showed rapid reduction by nitroreductase, resulting in high conversion rates to active drugs within one hour . The findings underscore the potential of this compound in targeted cancer therapy.

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for its effects on nitric oxide synthase (NOS) enzymes. Inhibition studies indicated that derivatives of this compound could significantly inhibit inducible NOS (iNOS) and neuronal NOS (nNOS), suggesting potential applications in treating inflammatory conditions .

Table 2: Inhibition of NOS Enzymes by Derivatives of this compound

| Compound | % iNOS Inhibition | % nNOS Inhibition |

|---|---|---|

| Derivative A | 78.20 ± 2.43 | 46.04 ± 2.85 |

| Derivative B | 78.63 ± 1.34 | 9.86 ± 3.17 |

Propiedades

IUPAC Name |

3-(2-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHJJGAQQGSPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570913 | |

| Record name | 3-(2-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20716-26-1 | |

| Record name | 3-(2-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.